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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

identifying and mitigating artifacts during Atomic Force Microscopy (AFM) imaging of 18-
methyleicosanoic acid (18-MEA) monolayers.

Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered when imaging 18-MEA monolayers with

AFM?

A1: When imaging 18-MEA monolayers, which are soft, thin organic films, researchers

commonly encounter artifacts stemming from the probe tip, the scanner, and feedback loop

errors.[1][2][3] Specific common artifacts include tip convolution effects (broadening of

features), image streaking from a contaminated or damaged tip, and incorrect height

measurements due to excessive force or inappropriate feedback parameters.[1][4]

Q2: My AFM images of the 18-MEA monolayer show repetitive patterns or "ghost" features.

What is the cause?

A2: Repetitive abnormal patterns or "twinned" features in an AFM image are often indicative of

a "double tip" or a contaminated tip.[4][5][6] This occurs when the probe apex is damaged, has

picked up debris from the sample surface, or has a secondary protrusion that interacts with the

sample, creating a duplicated image.
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Q3: The measured height of my 18-MEA monolayer seems incorrect or inverted. What could be

the issue?

A3: Inaccurate height measurements, and in some cases topography inversion, can occur

when imaging ultra-thin soft films like 18-MEA monolayers.[7] This can be caused by excessive

tip-sample interaction forces, which compress or displace the monolayer. Additionally, attractive

forces from a liquid bridge in ambient conditions can influence height measurements.[7]

Improperly set feedback loop parameters can also lead to errors in tracking the surface

topography accurately.[2]

Q4: Why do my images of the 18-MEA monolayer appear distorted, especially at larger scan

sizes?

A4: Image distortion, such as warping or non-uniform spacing between features, is often due to

scanner nonlinearity.[1] Piezoelectric scanners can exhibit effects like hysteresis and creep,

which are more pronounced at larger scan sizes.[1][5] This can lead to a misrepresentation of

the true surface topography.

Q5: I observe streaking and skips in my AFM images. How can I resolve this?

A5: Streaking or horizontal lines in the image are frequently caused by a contaminated tip that

is dragging material across the surface or by loose debris on the sample itself.[4][8][9] Skips,

where the tip momentarily loses contact with the surface, can also be a result of surface

contaminants or overly aggressive scanning parameters for a soft film.

Troubleshooting Guides
Problem 1: Distorted or Broadened Features (Tip
Convolution)
Symptoms:

Features in the AFM image appear wider or more rounded than expected.

Loss of lateral resolution.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.researchgate.net/publication/231136907_Observation_of_topography_inversion_in_atomic_force_microscopy_of_self-assembled_monolayers
https://www.researchgate.net/publication/231136907_Observation_of_topography_inversion_in_atomic_force_microscopy_of_self-assembled_monolayers
https://pubmed.ncbi.nlm.nih.gov/21660719/
https://atomfair.com/semiconductor-material-primer/article.php?id=G26-519
https://atomfair.com/semiconductor-material-primer/article.php?id=G26-519
https://www.fc.up.pt/pessoas/peter.eaton/artifacts/artifacts.html
https://myscope.training/SPM_Tip_artefacts
https://www.nanophys.kth.se/nanolab/afm/icon/bruker-help/Content/SPM%20Training%20Guide/Atomic%20Force%20Microscopy%20(AFM)/AFM%20Image%20Quality.htm
https://www.nunano.com/blog/2020/11/23/4-common-imaging-problems-and-how-to-fix-them
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cause: The finite size and shape of the AFM tip are convolved with the sample's topography,

leading to an overestimation of lateral dimensions.[1][6] This is particularly noticeable when the

features being imaged are comparable in size to the tip radius.

Solutions:

Use a Sharper Tip: Employ ultra-sharp AFM probes with a smaller tip radius (e.g., < 10 nm)

to improve image resolution.[1]

Deconvolution Software: Utilize image processing software with deconvolution algorithms to

mathematically correct for the tip shape and reconstruct a more accurate representation of

the surface.[1]

Characterize the Tip: Before imaging, scan a known calibration standard (e.g., a grating with

sharp features) to assess the tip's condition and shape.

Problem 2: Image Duplication and Repetitive Artifacts
Symptoms:

Features appear doubled or as repeating patterns across the image.

Cause:

Double Tip: The AFM probe has two or more points of contact with the surface due to

damage or contamination.[4]

Tip Contamination: Material from the 18-MEA monolayer or the substrate has adhered to the

tip.[4][10]

Solutions:

Tip Inspection: Use the AFM's built-in optical microscope or a dedicated tip characterizer to

inspect the probe for damage or contamination.

Tip Cleaning: Attempt to gently clean the tip by scanning a hard, clean surface (e.g., freshly

cleaved mica) or by using a dedicated tip cleaning sample. In some cases, briefly retracting

and re-engaging the tip can dislodge contaminants.
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Replace the Tip: If the artifact persists, the most reliable solution is to replace the AFM probe

with a new one.

Problem 3: Streaks, Skips, and Image Noise
Symptoms:

Horizontal lines or streaks across the image.

Random "skips" or loss of tracking in the image.

High-frequency noise or ripples.

Cause:

Surface Contamination: Loose particles on the 18-MEA monolayer are being dragged by the

tip.[9]

Feedback Loop Instability: Improperly tuned feedback gains (proportional and integral) can

cause oscillations.[1][2]

Environmental Vibrations: Acoustic or mechanical noise can couple into the AFM system.[1]

[3]

Solutions:

Sample Preparation: Ensure the 18-MEA monolayer is prepared on a clean, smooth

substrate and is free of contaminants.

Optimize Feedback Gains: Reduce the integral and proportional gains to a level where the

tip accurately tracks the surface without oscillating. Auto-tuning functions, if available, can be

beneficial.[1]

Scan in Tapping Mode: For soft samples like 18-MEA, using tapping mode (amplitude

modulation) instead of contact mode can minimize tip-sample friction and reduce streaking.

[1]
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Isolate the System: Use a vibration isolation table and an acoustic enclosure to minimize

environmental noise.

Reduce Scan Speed: Lowering the scan rate can give the feedback loop more time to

respond to surface features, reducing tracking errors.[1]

Quantitative Data Summary
The following table summarizes key AFM parameters and their typical impact on imaging 18-

MEA monolayers.

Parameter
Typical Range for
18-MEA

Effect of Non-
Optimal Setting

Troubleshooting
Action

Scan Rate 0.5 - 1.5 Hz

High rates can cause

streaking and poor

tracking.

Decrease scan rate.

Setpoint (Tapping

Mode)

80-95% of free air

amplitude

Too high (aggressive)

can damage the

monolayer; too low

can lead to tip

disengagement.

Adjust setpoint to

gently track the

surface.

Integral Gain 0.5 - 2.0

Too high causes

oscillations (noise);

too low results in poor

tracking.

Optimize for minimal

tracking error without

oscillation.

Proportional Gain 1.0 - 5.0

Too high causes high-

frequency noise; too

low leads to sluggish

feedback.

Adjust in conjunction

with integral gain for

stable feedback.

Tip Radius < 10 nm

Larger radii lead to

significant tip

convolution and loss

of resolution.

Use a new, sharp tip.
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Experimental Protocols
Protocol 1: Preparation of 18-MEA Monolayer on Mica

Substrate Preparation: Obtain freshly cleaved mica substrates. Ensure the surface is

atomically flat and free of contaminants by cleaving immediately before use.

Solution Preparation: Prepare a dilute solution of 18-MEA in a suitable solvent (e.g.,

chloroform) at a concentration of approximately 1 mM.

Monolayer Deposition: Use a Langmuir-Blodgett trough to form a condensed monolayer of

18-MEA on a water subphase. Transfer the monolayer to the freshly cleaved mica substrate

by vertically dipping the substrate through the film at a controlled speed.

Drying: Gently dry the substrate with a stream of inert gas (e.g., nitrogen) to remove any

residual solvent.

Storage: Store the prepared samples in a desiccator to prevent contamination before AFM

imaging.

Visualizations
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Caption: Experimental workflow for AFM imaging of 18-MEA monolayers.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b123283?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Poor Image Quality

Repetitive Features?

Streaking or Skips?

No

Replace or Clean Tip
(Double Tip/Contamination)

Yes

Broadened Features?

No

Optimize Feedback Gains
Lower Scan Speed

Check for Contaminants

Yes

Use Sharper Tip
Apply Deconvolution

Yes

Good Image

No

Click to download full resolution via product page

Caption: Troubleshooting logic for common AFM artifacts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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